molecular formula C11H8F3NO B156279 8-Methyl-2-(trifluoromethyl)quinolin-4-ol CAS No. 1701-19-5

8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Cat. No. B156279
CAS RN: 1701-19-5
M. Wt: 227.18 g/mol
InChI Key: HLPDICBGZTVELB-UHFFFAOYSA-N
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Description

The compound "8-Methyl-2-(trifluoromethyl)quinolin-4-ol" is a derivative of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. Quinoline derivatives are often synthesized and modified to enhance their properties for specific applications, such as antibacterial agents or components in electroluminescent devices.

Synthesis Analysis

The synthesis of quinoline derivatives with trifluoromethyl groups has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in the synthesis process . Other methods include the treatment of halogenated quinolines with organolithium reagents followed by various functionalization reactions . These synthetic routes provide access to a variety of quinoline derivatives with potential applications in different fields.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods and, in some cases, by X-ray crystallography. For example, the structure of a 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure . The introduction of substituents on the quinoline core can significantly influence the electronic properties and molecular geometry, which are crucial for the compound's reactivity and function .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions, including complexation with metals, which can lead to the formation of coordination complexes with interesting properties. For instance, the reaction of 8-(dimesitylboryl)quinoline with various metal ions resulted in the formation of coordination complexes with Cu(I), Ag(I), and Pd(II) . Additionally, quinoline derivatives can be used as intermediates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. Substituents on the quinoline core can affect properties such as photoluminescence, electroluminescence, and thermal stability. For example, methyl substitution on the quinoline ligand can enhance the photoluminescence quantum efficiency and influence the thermal properties of the compounds . Similarly, fluorophenyl substitution on the quinoline ligand can enhance the fluorescence emission and quantum yield of the resulting aluminum complexes . These properties are essential for the application of quinoline derivatives in optoelectronic devices.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, such as those from the 8-aminoquinoline class, have been extensively studied for their antimalarial properties. These compounds, including primaquine, have shown efficacy against Plasmodium species responsible for malaria. Metabolites of these drugs can induce methemoglobin formation, suggesting a complex interaction with erythrocytes, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency (Strother et al., 1981).

Green Synthesis

The synthesis of quinoline scaffolds has been explored through green chemistry approaches. These methods aim to reduce the environmental impact by avoiding harsh chemicals and conditions, fostering the development of sustainable synthetic pathways for quinoline derivatives that possess various biological activities (Nainwal et al., 2019).

Anticancer Properties

Quinoline and quinazoline alkaloids have garnered attention for their significant bioactivities, including antitumor effects. Notable compounds like quinine and camptothecin have led to advances in anticancer drug development. This review highlights over 200 molecules with diverse biological activities, underscoring the therapeutic potential of quinoline derivatives in oncology (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. Their effectiveness is attributed to the formation of stable chelating complexes with surface metallic atoms, highlighting their application in corrosion inhibition (Verma et al., 2020).

Antibacterial Agents

The discovery and development of quinolone antibacterials have made a significant impact on treating infections. Nalidixic acid, the first clinical agent in this class, and subsequent quinolones have been crucial in addressing bacterial resistance, showcasing the class's importance as anti-infective agents (Bisacchi, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(16)5-9(11(12,13)14)15-10(6)7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDICBGZTVELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379372
Record name 8-methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Methyl-2-(trifluoromethyl)quinolin-4-ol

CAS RN

1701-19-5
Record name 8-Methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1701-19-5
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